molecular formula C14H9ClF3NO2 B14669500 Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)- CAS No. 51679-39-1

Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)-

Cat. No.: B14669500
CAS No.: 51679-39-1
M. Wt: 315.67 g/mol
InChI Key: ZITYIOXPTYNHNM-UHFFFAOYSA-N
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Description

Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H) This compound is characterized by the presence of a benzene ring substituted with a carboxylic acid and an amine group, along with additional substituents such as chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthranilic acid derivatives typically involves the modification of the anthranilic acid core structure One common method is the amination of phthalic anhydride, followed by a Hofmann rearrangement to introduce the amine group

Industrial Production Methods

Industrial production of anthranilic acid derivatives often involves large-scale chemical processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The specific methods for introducing the chlorine and trifluoromethyl groups would depend on the desired final product and may involve specialized reagents and techniques.

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid derivatives can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like chlorine (Cl2) and trifluoromethyl iodide (CF3I) are used for introducing chlorine and trifluoromethyl groups, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroanthranilic acid derivatives, while reduction of the carboxylic acid group can produce anthranilic alcohols.

Scientific Research Applications

Anthranilic acid derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for their potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed as corrosion inhibitors, UV absorbers, and mold inhibitors in various industrial processes.

Mechanism of Action

The mechanism of action of anthranilic acid derivatives involves their interaction with specific molecular targets and pathways. For example, they may inhibit enzymes involved in metabolic processes or interact with cellular receptors to modulate biological activities. The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: The parent compound of anthranilic acid derivatives.

    N-(2-Amino-4-chlorophenyl)anthranilic acid: A derivative with similar substituents.

    N-(4-Methoxybenzylidene)anthranilic acid: Another derivative with different substituents.

Uniqueness

Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)- is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and potential applications. These substituents can enhance the compound’s stability, reactivity, and biological activity compared to other anthranilic acid derivatives.

Properties

CAS No.

51679-39-1

Molecular Formula

C14H9ClF3NO2

Molecular Weight

315.67 g/mol

IUPAC Name

2-[4-chloro-2-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C14H9ClF3NO2/c15-8-5-6-12(10(7-8)14(16,17)18)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21)

InChI Key

ZITYIOXPTYNHNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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